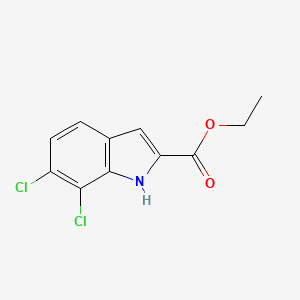

ethyl 6,7-dichloro-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is an organic compound belonging to the class of indolecarboxylic acids and derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a carboxylate group attached to the indole ring, which is further substituted with chlorine atoms at the 6 and 7 positions.

Vorbereitungsmethoden

The synthesis of ethyl 6,7-dichloro-1H-indole-2-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For the specific synthesis of this compound, the starting materials would include a suitably substituted phenylhydrazine and an appropriate aldehyde or ketone. The reaction conditions often involve heating the mixture in the presence of an acid catalyst .

Analyse Chemischer Reaktionen

Ethyl 6,7-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ethyl 6,7-Dichloro-1H-Indole-2-Carboxylate

The synthesis of this compound typically involves halogenation of indole derivatives. The compound can be synthesized through various methods, including the Fischer indole synthesis or other halogenation techniques. The compound's structure includes an indole core with carboxylate functionality, which is crucial for its biological activity.

Antiviral Properties

One of the most prominent applications of this compound is its role as an inhibitor of HIV-1 integrase. Integrase is a critical enzyme in the HIV life cycle that facilitates the integration of viral DNA into the host genome. Compounds based on the indole-2-carboxylic acid scaffold have shown promising results in inhibiting this enzyme.

- In a study, derivatives of indole-2-carboxylic acid were synthesized and evaluated for their inhibitory activity against HIV-1 integrase. This compound displayed significant activity, with IC50 values indicating effective inhibition of the strand transfer process necessary for viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the indole scaffold influence biological activity. For instance:

- The introduction of halogen atoms at specific positions (such as C6 and C7) enhances binding affinity to the integrase active site by facilitating π–π stacking interactions with viral DNA .

Integrase Inhibitors Development

A notable case study involved optimizing various derivatives of this compound to enhance their inhibitory effects against HIV integrase:

| Compound | IC50 (μM) | Binding Interaction |

|---|---|---|

| This compound | 0.13 | Chelation with Mg²⁺ ions in active site |

| Compound 20a | 0.13 | Extended hydrophobic interaction with Tyr143 |

This optimization process revealed that structural modifications significantly improved antiviral potency .

Broader Antiviral Applications

Further research has indicated that similar indole derivatives may possess broader antiviral properties beyond HIV, potentially targeting other viruses by interfering with their replication mechanisms .

Wirkmechanismus

The mechanism of action of ethyl 6,7-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6,7-dichloro-1H-indole-2-carboxylate can be compared with other indolecarboxylate derivatives, such as:

Ethyl 5-chloro-2-indolecarboxylate: Similar in structure but with a chlorine atom at the 5 position instead of the 6 and 7 positions.

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains a bromine atom and a hydroxyl group, offering different reactivity and biological properties.

Ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate: A more complex derivative with additional functional groups, providing unique chemical and biological activities.

Biologische Aktivität

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in drug development.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an indole ring substituted with two chlorine atoms and an ethyl ester group. The compound is synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with suitable aldehydes or ketones under acidic conditions .

Targets and Pathways

This compound interacts with several biological targets:

- CRTH2 Receptors : Involved in allergic responses and inflammation.

- Indoleamine 2,3-Dioxygenase (IDO) : An enzyme that plays a crucial role in immune regulation by metabolizing tryptophan.

- Cannabinoid CB1 Receptors : Associated with the modulation of pain and appetite.

- Human Reticulocyte 15-Lipoxygenase-1 : Involved in fatty acid metabolism and inflammation .

These interactions suggest that the compound may modulate immune responses, exhibit anti-inflammatory effects, and influence metabolic pathways.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of human leukemia K562 cells, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an inhibitor of human reticulocyte 15-lipoxygenase-1. This inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation . The inhibition of IDO also suggests a role in enhancing immune responses by preventing tryptophan degradation into immunosuppressive metabolites .

Study on Antiviral Properties

In a recent study focusing on indole derivatives as potential antiviral agents, it was found that modifications on the indole core could enhance inhibitory effects against HIV-1 integrase. Although this compound was not directly tested in this context, its structural similarities suggest it may also possess antiviral properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that halogen substitutions at specific positions on the indole ring significantly enhance biological activity. For example, compounds with bromine or chlorine substitutions have been shown to exhibit improved inhibitory effects against various targets .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMKBJJIJVITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266900 | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-11-8 | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.